molecular formula C4H4F4S B146111 2,3,4,5-Tetrafluorothiolane CAS No. 133360-01-7

2,3,4,5-Tetrafluorothiolane

Cat. No. B146111
M. Wt: 160.14 g/mol
InChI Key: FVRMMVSVJJXSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrafluorothiolane (TFT) is a colorless, flammable, and highly reactive chemical compound. It is a sulfur-containing heterocyclic compound, which is widely used in the field of organic synthesis and medicinal chemistry. TFT has a unique molecular structure, which makes it a valuable tool for various research applications.

Mechanism Of Action

The mechanism of action of 2,3,4,5-Tetrafluorothiolane is not fully understood. However, it is known that 2,3,4,5-Tetrafluorothiolane can react with various functional groups, such as amines, alcohols, and thiols. 2,3,4,5-Tetrafluorothiolane can also undergo cyclization reactions to form thiazoles, thiadiazoles, and thiazolidines. The unique molecular structure of 2,3,4,5-Tetrafluorothiolane makes it a valuable tool for exploring the reactivity and selectivity of various functional groups.

Biochemical And Physiological Effects

2,3,4,5-Tetrafluorothiolane has been shown to have various biochemical and physiological effects. 2,3,4,5-Tetrafluorothiolane has been reported to have antimicrobial activity against various bacteria and fungi. 2,3,4,5-Tetrafluorothiolane has also been shown to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. Furthermore, 2,3,4,5-Tetrafluorothiolane has been reported to have antitumor activity and can induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

2,3,4,5-Tetrafluorothiolane has several advantages for lab experiments. 2,3,4,5-Tetrafluorothiolane is a highly reactive compound, which makes it a valuable tool for exploring the reactivity and selectivity of various functional groups. 2,3,4,5-Tetrafluorothiolane is also a versatile building block in organic synthesis, which can be used to synthesize a variety of compounds. However, 2,3,4,5-Tetrafluorothiolane has some limitations for lab experiments. 2,3,4,5-Tetrafluorothiolane is a highly reactive and volatile compound, which requires special handling and storage conditions. 2,3,4,5-Tetrafluorothiolane can also be hazardous to health and the environment, which requires appropriate safety measures.

Future Directions

There are several future directions for the research and application of 2,3,4,5-Tetrafluorothiolane. One of the future directions is to explore the potential of 2,3,4,5-Tetrafluorothiolane as a reagent for the synthesis of new drugs and materials. Another future direction is to investigate the mechanism of action of 2,3,4,5-Tetrafluorothiolane and its interactions with various functional groups. Furthermore, future research can focus on the development of new synthetic methods for the synthesis of 2,3,4,5-Tetrafluorothiolane and its derivatives. Overall, 2,3,4,5-Tetrafluorothiolane has a promising future in the field of organic synthesis and medicinal chemistry.
Conclusion:
In conclusion, 2,3,4,5-Tetrafluorothiolane is a valuable tool in scientific research, with a wide range of applications in organic synthesis, drug discovery, and material science. 2,3,4,5-Tetrafluorothiolane has a unique molecular structure, which makes it a valuable tool for exploring the reactivity and selectivity of various functional groups. 2,3,4,5-Tetrafluorothiolane has several advantages for lab experiments, but also has some limitations, which require appropriate safety measures. The future directions for 2,3,4,5-Tetrafluorothiolane research and application are promising, with potential for the development of new drugs and materials, and the exploration of the mechanism of action of 2,3,4,5-Tetrafluorothiolane.

Synthesis Methods

2,3,4,5-Tetrafluorothiolane can be synthesized by various methods, including the reaction of tetrafluoroethylene with hydrogen sulfide in the presence of a catalyst, the reaction of tetrafluoroethylene with sulfur in the presence of a catalyst, and the reaction of tetrafluoroethylene with sulfur dichloride. Among these methods, the reaction of tetrafluoroethylene with hydrogen sulfide is the most commonly used method for synthesizing 2,3,4,5-Tetrafluorothiolane.

Scientific Research Applications

2,3,4,5-Tetrafluorothiolane has a wide range of applications in scientific research, including organic synthesis, drug discovery, and material science. 2,3,4,5-Tetrafluorothiolane is a versatile building block in organic synthesis, which can be used to synthesize a variety of compounds, such as thiazoles, thiadiazoles, and thiazolidines. 2,3,4,5-Tetrafluorothiolane is also used as a reagent in the synthesis of various drugs, such as anti-inflammatory agents, antifungal agents, and antitumor agents. Furthermore, 2,3,4,5-Tetrafluorothiolane can be used as a precursor for the synthesis of various materials, such as polymers, resins, and coatings.

properties

CAS RN

133360-01-7

Product Name

2,3,4,5-Tetrafluorothiolane

Molecular Formula

C4H4F4S

Molecular Weight

160.14 g/mol

IUPAC Name

2,3,4,5-tetrafluorothiolane

InChI

InChI=1S/C4H4F4S/c5-1-2(6)4(8)9-3(1)7/h1-4H

InChI Key

FVRMMVSVJJXSGW-UHFFFAOYSA-N

SMILES

C1(C(C(SC1F)F)F)F

Canonical SMILES

C1(C(C(SC1F)F)F)F

synonyms

Thiophene, 2,3,4,5-tetrafluorotetrahydro- (9CI)

Origin of Product

United States

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